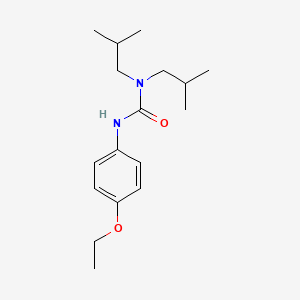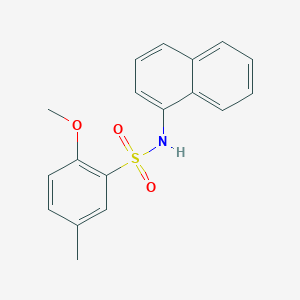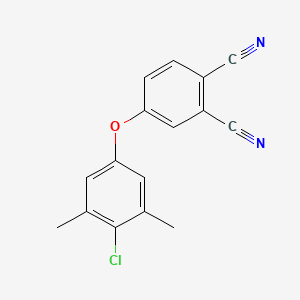![molecular formula C16H18N2O3S B5696085 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide, also known as MSMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is a small molecule that belongs to the family of benzamides and has been found to exhibit various biochemical and physiological effects in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and receptors involved in the inflammation process, such as COX-2 and PDE-4. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses by interfering with their life cycle.
Biochemical and Physiological Effects:
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes and receptors involved in the inflammation process, such as COX-2 and PDE-4. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses by interfering with their life cycle. However, the exact biochemical and physiological effects of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potential applications in various biomedical studies. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for further research. Additionally, the synthesis method of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is relatively simple and yields high purity and yield. However, one of the limitations of using 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide.
Zukünftige Richtungen
There are several future directions for 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide research. One of the future directions is to investigate the potential applications of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in the treatment of various diseases such as cancer and viral infections. Additionally, further studies are needed to determine the exact mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide and its biochemical and physiological effects. Furthermore, the safety and toxicity of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide need to be thoroughly investigated to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide involves the reaction of 4-methylphenyl isocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-aminobenzamide in the presence of a catalyst such as palladium on carbon to yield 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide. This synthesis method has been reported to yield 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit potential applications in various biomedical studies. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammation process. 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to inhibit the replication of various viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Eigenschaften
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)22(3,20)21/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWPUABUOISGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)



